molecular formula C19H14N4O3 B2739598 3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE CAS No. 325806-92-6

3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE

Cat. No.: B2739598
CAS No.: 325806-92-6
M. Wt: 346.346
InChI Key: BBTMMDJTGGYOTM-QURGRASLSA-N
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Description

3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is an organic compound with the molecular formula C19H14N4O3 It is known for its complex structure, which includes a nitro group, a diazenyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE typically involves a multi-step process. One common method includes the diazotization of aniline derivatives followed by coupling with a nitro-substituted benzoyl chloride. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage and the subsequent amide bond formation.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The diazenyl group can participate in electrophilic substitution reactions, where the aromatic ring can be further functionalized.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and diazenyl groups.

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although care must be taken to avoid over-oxidation.

Major Products

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Depending on the electrophile used, various substituted derivatives can be formed.

    Oxidation: Oxidation products are less common but can include nitroso or nitro derivatives.

Scientific Research Applications

3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism by which 3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitro and diazenyl groups can participate in various binding interactions, influencing the activity of the target molecules. For example, the compound has been studied for its ability to modulate the activity of potassium channels, which are crucial in cardiac function .

Comparison with Similar Compounds

Similar Compounds

  • 4-nitro-N-(4-phenyldiazenylphenyl)benzamide
  • N-(2-(2-methoxyphenoxy)ethyl)-3-nitro-5-(trifluoromethyl)benzamide
  • N-benzyl 3,5-dinitrobenzamides

Uniqueness

3-NITRO-N-{4-[(E)-2-PHENYLDIAZEN-1-YL]PHENYL}BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique profile of interactions with molecular targets, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

3-nitro-N-(4-phenyldiazenylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c24-19(14-5-4-8-18(13-14)23(25)26)20-15-9-11-17(12-10-15)22-21-16-6-2-1-3-7-16/h1-13H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTMMDJTGGYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301037724
Record name Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325806-92-6
Record name Benzamide, 3-nitro-N-[4-(2-phenyldiazenyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301037724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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